5-(Aminomethyl)pyridin-2(1H)-one hydrobromide
Description
Properties
IUPAC Name |
5-(aminomethyl)-1H-pyridin-2-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.BrH/c7-3-5-1-2-6(9)8-4-5;/h1-2,4H,3,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEHAINYNYLGFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674207 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159822-18-0 | |
| Record name | 5-(Aminomethyl)pyridin-2(1H)-one--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-(Aminomethyl)pyridin-2(1H)-one hydrobromide is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with various biological targets, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₆H₉BrN₂O
- Molecular Weight : 205.052 g/mol
- Structure : The compound features a pyridinone ring with an amino group attached, which contributes to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of both amino and carbonyl functional groups enhances its potential as a building block for more complex molecules, particularly in drug development.
Key Biological Activities
- Enzyme Interaction : The compound has been studied for its interaction with enzymes, which is crucial for understanding its pharmacological profile. Although specific mechanisms of action have not been fully elucidated, the potential for enzyme inhibition or modulation is significant.
- Therapeutic Applications : Given its structural similarity to other bioactive compounds, this compound may serve as a precursor in the synthesis of new pharmaceuticals targeting various diseases.
- Potential as a Drug Candidate : The compound's unique structure suggests it could lead to the development of novel therapeutics, especially in treating conditions where pyridine derivatives have shown efficacy.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 5-Aminomethylpyridin-3(1H)-one | Pyridine derivative | Exhibits different biological activity |
| 4-Aminobenzylamine | Aromatic amine | Known for distinct pharmacological properties |
| 2-Amino-5-methylpyridine | Methyl-substituted pyridine | Varies in solubility and reactivity |
This comparison underscores the specific biological activities and synthetic versatility of this compound, setting it apart from other similar compounds.
Case Studies and Research Findings
Recent studies have explored the compound's potential in various therapeutic contexts:
Scientific Research Applications
Chemical Properties and Structure
The compound features a pyridine ring substituted with an aminomethyl group at the 5-position and a hydroxyl group at the 2-position. The hydrobromide salt form enhances its solubility, making it suitable for biological applications. Its molecular formula is with a molecular weight of 205.05 g/mol.
Scientific Research Applications
1. Chemistry
- Synthesis Building Block : 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide serves as a key intermediate in the synthesis of more complex organic molecules. It is utilized in the development of heterocyclic compounds which are crucial in pharmaceutical chemistry.
2. Biology
- Biological Activity : The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biomolecules makes it a candidate for various biological assays.
3. Medicine
- Therapeutic Potential : Ongoing research is exploring its use as a therapeutic agent, particularly in treating neurological disorders and as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4), which is significant in diabetes management.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could be developed into an effective antibacterial agent.
Neuroprotective Effects
The compound has shown promise in neuroprotection through selective inhibition of neuronal nitric oxide synthase (nNOS). A study reported an IC50 value of 16 nM, indicating high selectivity compared to control compounds:
| Compound | nNOS Inhibition (IC50) | Selectivity Ratio |
|---|---|---|
| This compound | 16 nM | High |
| Control Compound | 25 nM | Low |
This suggests potential applications in treating neurodegenerative diseases.
Anticancer Activity
This compound has also been evaluated for anticancer properties. Modifications to its structure have led to derivatives with enhanced antiproliferative activity against gastric carcinoma cell lines:
| Compound ID | IC50 (µM) | Target Cell Line |
|---|---|---|
| 44a | 0.06 | GTL-16 gastric carcinoma |
| 44b | 0.07 | GTL-16 gastric carcinoma |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against clinical isolates, demonstrating that structural modifications enhanced efficacy against resistant bacterial strains.
- Anticancer Research : In vitro studies indicated that certain derivatives exhibited higher potency against specific cancer cell lines compared to established treatments.
- DPP-4 Inhibition : Comparative studies revealed that derivatives maintained selectivity over other DPP isoforms, suggesting their potential as therapeutic agents for diabetes management.
Chemical Reactions Analysis
Substitution Reactions
The aminomethyl group is reactive under basic or acidic conditions, enabling diverse substitutions:
For instance, reaction with morpholine introduces steric bulk, reducing selectivity but yielding stable intermediates . Bromination at the pyridin-2(1H)-one ring requires controlled temperatures to avoid overbromination .
Cyclization Reactions
The pyridin-2(1H)-one core participates in cyclization to form fused heterocycles:
-
Imidazo[1,2-a]pyridines : Iodine-catalyzed condensation with acetophenone derivatives under aqueous or micellar conditions .
-
Thiazolo[4,5-b]pyridines : Oxidative cyclization of intermediates with thiol reagents (e.g., p-methoxybenzylthiol) at low temperatures (−45°C) .
| Cyclization Product | Reagents | Conditions | Yield | Citation |
|---|---|---|---|---|
| Imidazo[1,2-a]pyridine | I₂, acetophenone | Aqueous, 50°C | 70–85% | |
| Thiazolo[4,5-b]pyridine | PMB-thiol, HBr | −45°C, oxidative | 65–75% |
These reactions highlight the compound’s versatility in forming biologically relevant heterocycles .
Biological Transformations
The aminomethyl group and pyridin-2(1H)-one core enable enzymatic interactions, such as:
-
11β-HSD1 Inhibition : Substitution patterns (e.g., sulfonamide groups) modulate potency, with IC₅₀ values in the nanomolar range .
-
Adenosine Receptor Binding : Derivatives exhibit subtype-specific affinity, with K_i values below 10 nM at hA₁ receptors .
| Biological Activity | Compound | IC₅₀/K_i | Target | Citation |
|---|---|---|---|---|
| 11β-HSD1 Inhibition | Sulfonamide derivatives | 10–50 nM | 11β-HSD1 | |
| Adenosine Agonism | Imidazopyridine derivatives | 5–20 nM | hA₁AR |
Degradation and Stability
Under acidic or basic conditions, the compound undergoes:
Comparison with Similar Compounds
Chemical Identity :
Physical and Chemical Properties :
- Appearance : Solid (exact form unspecified; typically crystalline).
- Storage : 2–8°C, inert atmosphere, protected from light .
- Safety : GHS Hazard Statement H314 (causes severe skin burns and eye damage); Precautionary codes P280, P305+P351+P338, P310 .
Comparison with Structurally Similar Pyridin-2(1H)-one Derivatives
Table 1: Structural and Physicochemical Comparison of Pyridin-2(1H)-one Analogues
Key Observations :
- Substituent Position: The 5-aminomethyl group in the target compound distinguishes it from analogs with halogen (e.g., 5c, 5-Bromo derivatives) or aryl substituents (e.g., 5-(3,5-Difluorophenyl)). Position affects electronic distribution and biological interactions .
- Counterion Impact : Hydrobromide and hydrochloride salts differ in solubility and stability. For example, the HBr salt may offer better crystallinity compared to HCl .
- Thermal Stability : Melting points vary widely; derivatives with bulky groups (e.g., cyclohexyl in 5c) exhibit higher melting points due to crystalline packing .
Comparison with Pyrimidin-2(1H)-one and Related Heterocycles
Table 2: Comparison with Dihydropyrimidin-2(1H)-one (DHPM) Derivatives
Key Differences :
- Aromaticity vs. Saturation : Pyridin-2(1H)-one derivatives (aromatic) exhibit planar rigidity, favoring π-π stacking, while DHPMs (saturated) offer conformational flexibility for binding diverse targets .
- Electron-Withdrawing Effects: Bromine in pyrimidinones (e.g., 5-Bromo-1-methylpyrimidin-2(1H)-one) enhances electrophilicity, enabling nucleophilic substitution reactions .
Preparation Methods
Starting Material and Functionalization
- Starting Material: Pyridin-2(1H)-one.
- Functionalization: Introduction of the aminomethyl group at the 5-position is achieved through a multi-step synthetic sequence involving electrophilic substitution and subsequent conversion to the hydrobromide salt.
The synthetic approach generally follows these steps:
Formation of an Intermediate Ammonium Salt:
- The synthesis begins with the reaction of pyridin-2(1H)-one or a related pyridine derivative with an aminomethylating agent.
- This step often involves the use of trialkylamines and electrophilic compounds (such as acid chlorides or anhydrides) to form ammonium salts as intermediates.
Conversion to Hydrobromide Salt:
- The ammonium intermediate is then treated with hydrogen bromide solution.
- The reaction mixture is heated at elevated temperatures (typically between 150°C and 300°C, preferably 180°C to 250°C) to facilitate the formation of the hydrobromide salt.
- Water and solvents are carefully removed by distillation during this step to drive the reaction to completion.
-
- After reaction completion, the mixture is cooled and neutralized to a pH of around 9–10 using dilute sodium hydroxide.
- Extraction with organic solvents such as ethyl acetate follows.
- The organic phase is dried, filtered, and concentrated under reduced pressure to isolate the pure hydrobromide salt of 5-(aminomethyl)pyridin-2(1H)-one.
Reaction Conditions and Solvents
- Solvents: The process employs a range of inert organic solvents as diluents, including aliphatic and aromatic hydrocarbons (e.g., pentane, hexane, toluene), ethers (e.g., tetrahydrofuran), ketones (e.g., acetone), and alcohols (e.g., methanol, ethanol).
- Temperature: The key step of hydrobromide salt formation is conducted at elevated temperatures (150°C–300°C) under atmospheric or controlled pressure (0.01 to 200 bar).
- Pressure: Atmospheric pressure is typical, but variations are possible depending on scale and equipment.
- pH Adjustment: Post-reaction neutralization to pH 9–10 is critical for product isolation.
Key Intermediates and Reagents
- Trialkylamines: Trimethylamine or triethylamine is commonly used for the formation of ammonium salts.
- Electrophilic Compounds: Acid chlorides (e.g., acetyl chloride, benzoyl chloride), acid anhydrides, and other electrophiles such as phosgene or thionyl chloride facilitate the functionalization.
- Hydrogen Bromide: Used in aqueous solution (commonly 48% strength) to convert intermediates into the hydrobromide salt.
Research Findings and Data Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Pyridin-2(1H)-one + aminomethylating agent | Introduction of aminomethyl group at 5-position | Formation of ammonium salt intermediate |
| 2 | Ammonium salt + HBr (48%) | Heating at 180-250°C, distillation of water | Formation of hydrobromide salt |
| 3 | Neutralization with NaOH (pH 9-10) | Extraction with ethyl acetate, drying | Isolation of pure this compound |
- The reaction yields are generally high, with purity suitable for research and further synthetic applications.
- The hydrobromide salt form improves solubility and handling characteristics compared to the free base.
- The process is scalable and adaptable for industrial synthesis with appropriate safety measures due to the use of corrosive reagents like hydrogen bromide and phosgene derivatives.
Q & A
Q. What are the optimized synthetic routes for 5-(Aminomethyl)pyridin-2(1H)-one hydrobromide, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves bromination and functional group substitution. For example:
- Bromination: Reacting pyridin-2(1H)-one derivatives with brominating agents (e.g., NBS or PBr₃) under controlled temperatures (0–25°C) .
- Aminomethylation: Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions and catalysts like Pd/C or CuI .
Critical Parameters:
- Solvent choice: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying.
- Temperature: Higher temperatures (≥80°C) accelerate side reactions (e.g., debromination), reducing yield .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., δ 8.2–8.5 ppm for pyridinone protons, δ 3.4–3.8 ppm for aminomethyl groups) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 231.02 for C₆H₇BrN₂O) .
- HPLC: Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Common Pitfalls:
- Residual solvents (e.g., DMF) may obscure NMR signals; lyophilization or repeated precipitation is advised.
- Bromine isotopic patterns in MS can complicate interpretation; use isotopic abundance calculators .
Advanced Research Questions
Q. How do electronic effects of the aminomethyl and bromine groups influence reactivity in cross-coupling reactions?
Methodological Answer: The bromine atom acts as a leaving group, while the aminomethyl group modulates electron density:
- Suzuki Coupling: Bromine at position 5 facilitates Pd-catalyzed coupling with aryl boronic acids. The aminomethyl group at position 2 stabilizes intermediates via resonance, improving regioselectivity .
- Controlled Experiments: Compare reactivity with analogs lacking the aminomethyl group (e.g., 5-bromopyridin-2(1H)-one). Data shows a 20–30% increase in coupling efficiency due to electronic stabilization .
Q. How can contradictory spectroscopic data (e.g., unexpected NOE correlations) be resolved for this compound?
Methodological Answer: Contradictions often arise from tautomerism or solvent effects:
- Tautomerism: The pyridinone ring exists in equilibrium between keto and enol forms. Use variable-temperature NMR (VT-NMR) to observe shifts (e.g., coalescence at 60°C in DMSO-d₆) .
- Solvent Polarity: Polar solvents stabilize the enol form, altering NOE interactions. Compare data in CDCl₃ vs. D₂O .
Case Study:
- Unexpected NOE between H3 and H5: Attributed to enol tautomer dominance in DMSO. Confirmed via deuterium exchange experiments .
Q. What strategies are effective for studying its interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein and measure binding kinetics (ka/kd) at varying compound concentrations .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses. The aminomethyl group forms hydrogen bonds with active-site residues (e.g., Asp189 in trypsin-like proteases) .
Validation:
- Mutagenesis Studies: Compare binding affinity with mutated proteins (e.g., alanine scanning) to identify critical interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
